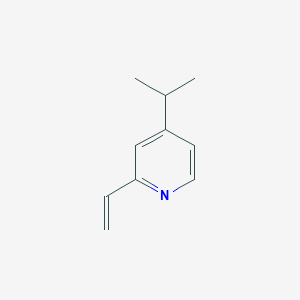

4-Isopropyl-2-vinylpyridine

Description

Historical Context and Evolution of Vinylpyridine Research

The study of vinylpyridines dates back to the late 19th century, with the first synthesis of 2-vinylpyridine (B74390) reported in 1887. wikipedia.org However, significant interest in these monomers, particularly from an industrial and materials perspective, emerged during and after World War II. allenpress.com Early research focused on the development of synthetic rubbers, with butadiene/vinylpyridine copolymers showing promising properties such as superior tensile strength and tear resistance compared to the butadiene/styrene copolymers of the era. allenpress.com

Despite initial promise, early large-scale polymerization efforts faced challenges, including pre-flocculation and poor control over polymer properties. allenpress.com The post-war era saw a waning of interest, but research continued in academic settings. A pivotal shift in vinylpyridine research occurred with the advent of controlled polymerization techniques. The development of living anionic polymerization provided unprecedented control over the molecular weight and architecture of poly(vinylpyridine)s, enabling the synthesis of well-defined homopolymers and block copolymers. acs.orgcapes.gov.brfigshare.com More recently, controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have further expanded the scope of vinylpyridine chemistry, allowing for the synthesis of complex polymer architectures under less stringent conditions. acs.org This evolution from early empirical studies to modern precision polymer synthesis has cemented vinylpyridines as crucial building blocks in materials science. solubilityofthings.com

Structural Classifications and Reactivity Profiles of Vinylpyridine Monomers

Vinylpyridine monomers are classified based on the position of the vinyl group relative to the nitrogen atom in the pyridine (B92270) ring, leading to three primary isomers: 2-vinylpyridine (2-VP), 3-vinylpyridine (B15099) (3-VP), and 4-vinylpyridine (B31050) (4-VP). This structural difference profoundly influences their electronic properties and chemical reactivity.

The reactivity of the vinyl group is significantly affected by the electron-withdrawing nature of the pyridine ring. In 2-VP and 4-VP, the nitrogen atom can participate in resonance stabilization of a negative charge on the vinyl group's β-carbon. nih.gov This makes the double bond susceptible to nucleophilic attack, a key feature in anionic polymerization and Michael-type addition reactions. wikipedia.orgacs.orgcdnsciencepub.com Consequently, 2-VP and 4-VP are generally more reactive in anionic polymerizations than styrene. acs.org 3-Vinylpyridine lacks this direct conjugation and is often less reactive in such transformations. nih.govrsc.org

Vinylpyridines readily undergo polymerization via various mechanisms:

Free-Radical Polymerization: Can be initiated using standard radical initiators to form homopolymers or copolymers. wikipedia.org

Anionic Polymerization: Living anionic polymerization, often initiated by organolithium compounds, allows for the synthesis of polymers with low polydispersity and controlled molecular weights. acs.orgresearchgate.net

Cationic Polymerization: This method is also applicable for polymerizing vinylpyridines. wikipedia.org

Controlled Radical Polymerization: Techniques like RAFT allow for the synthesis of well-defined block copolymers and other complex architectures. acs.org

Beyond polymerization, vinylpyridines act as versatile synthons in organic chemistry. They participate as dienophiles in Diels-Alder reactions, with reactivity trends following those of conventional dienophiles. rsc.org For instance, 2-vinylpyridine has been shown to be a superior dienophile compared to 4-vinylpyridine in certain Lewis acid-promoted cycloadditions, yielding products with higher regioselectivity. rsc.org

Significance of Pyridine Ring Substitution in Monomer and Polymer Properties

The introduction of substituents onto the pyridine ring is a cornerstone strategy for modulating the properties of both vinylpyridine monomers and their corresponding polymers. Substituents influence the monomer's reactivity and the polymer's ultimate function through a combination of electronic and steric effects.

Electronic Effects: The nature of the substituent alters the electron density of the pyridine ring and, by extension, the vinyl group.

Basicity: Electron-donating groups (e.g., alkyl groups like isopropyl) increase the electron density on the nitrogen atom, enhancing the basicity of the pyridine moiety. numberanalytics.com Conversely, electron-withdrawing groups decrease basicity. This directly impacts the pH-responsiveness of the resulting polymers. For example, copolymers containing vinylpyridine units exhibit pH-dependent swelling behavior, which can be tuned by the monomer structure. acs.org

Reactivity: The electronic character of the substituent modifies the electrophilicity of the vinyl double bond, influencing polymerization kinetics and monomer reactivity ratios in copolymerizations. researchgate.net

Steric Effects: The size and position of a substituent can introduce steric hindrance, which affects reactivity and polymer structure.

Reactivity: A bulky substituent near the vinyl group or the nitrogen atom can hinder the approach of initiators, monomers, or other reactants. For example, 2-isopropenylpyridine (B1346815) was found to be unreactive in Diels-Alder reactions, a phenomenon attributed to the steric penalty associated with achieving alkene-arene coplanarity. rsc.org This suggests that a bulky group like isopropyl on the pyridine ring could similarly impact reactivity.

Polymer Properties: The position of the nitrogen atom itself (ortho, meta, or para) has a profound effect on the secondary structure and morphology of copolymers, influencing how polymer chains pack and assemble into larger structures like micelles. acs.org Substituents add another layer of complexity, altering chain flexibility, glass transition temperature (Tg), solubility, and the ability of the pyridine nitrogen to act as a ligand for metal coordination. nih.govresearchgate.net For instance, quaternization of the nitrogen in poly(4-vinylpyridine) dramatically changes its solubility and optical properties. nih.gov

The interplay between a substituent's electronic and steric properties allows for the rational design of functional materials, from pH-sensitive hydrogels to catalytic polymer supports. chemicalbook.comacs.org

Table 1: Monomer Reactivity Ratios for Copolymerization of Vinylpyridines This table presents experimentally determined monomer reactivity ratios (r) for the free-radical copolymerization of 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP) with common comonomers. The values indicate the relative tendency of a propagating radical to add a monomer of its own kind versus the comonomer.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Reference |

| 4-Vinylpyridine | Styrene | 0.335 | 0.700 | metu.edu.tr |

| 4-Vinylpyridine | tert-Butyl Acrylate | 0.046 | 0.054 | researchgate.net |

| 4-Vinylpyridine | Acrylic Acid | 0.610 | 0.0 | researchgate.net |

| 2-Vinylpyridine | Methyl Methacrylate (B99206) | 0.31 | 0.64 | sioc-journal.cn |

Theoretical Frameworks for Understanding Vinylpyridine Reactivity

To move beyond empirical observation and enable predictive design, several theoretical frameworks are employed to understand and rationalize the reactivity of vinylpyridine monomers.

One of the earliest and most influential models is the Alfrey-Price Q-e scheme . This semi-empirical model assigns a reactivity parameter (Q) and a polarity parameter (e) to each monomer to predict monomer reactivity ratios in radical copolymerization. While widely used, the classic Q-e scheme has limitations, and more refined models like the "intrinsic Q-e scheme" have been developed to provide more accurate predictions, as demonstrated for the styrene/2-vinylpyridine system. rsc.org

With the rise of computational chemistry, Density Functional Theory (DFT) has become an indispensable tool. DFT calculations allow for the detailed investigation of reaction mechanisms, the determination of transition state geometries and energies, and the rationalization of observed selectivity. rsc.org For example, DFT studies on the Diels-Alder reactions of vinylazaarenes have provided a theoretical foundation for understanding their reactivity and stereoselectivity. rsc.org Similarly, computational models have been used to investigate the stereochemistry of the anionic polymerization of 2-vinylpyridine, exploring the role of (E) and (Z) carbanion isomers and their interconversion. ufl.eduresearchgate.net

The Activation Strain Model (ASM) is another powerful theoretical concept used to analyze chemical reactions. It deconstructs the activation energy into two components: the strain energy (the energy required to distort the reactants into their transition-state geometry) and the interaction energy (the actual chemical interaction between the distorted reactants). This model provides deep insight into the factors controlling reaction barriers and has been applied to understand and design a wide range of chemical reactions. researchgate.net These theoretical approaches are crucial for developing a fundamental understanding of why vinylpyridines react as they do and for guiding the synthesis of new materials with desired properties.

Research Gaps and Opportunities in Isopropyl-Substituted Vinylpyridines

Despite the extensive body of research on vinylpyridines, significant gaps remain, particularly concerning specific substitution patterns. A thorough review of the scientific literature reveals a notable lack of information on 4-isopropyl-2-vinylpyridine . There are no readily available reports detailing its synthesis, polymerization, or the properties of its corresponding polymer, poly(this compound).

This absence of data represents a significant research gap and a corresponding opportunity. The unique combination of substituents in this monomer—a vinyl group at the 2-position and an isopropyl group at the 4-position—is expected to result in a distinct set of properties.

Hypothesized Properties and Research Opportunities:

Monomer Synthesis and Reactivity: The primary opportunity lies in developing a robust synthetic route to this compound. Once synthesized, its reactivity in various polymerization methods (anionic, radical, RAFT) needs to be systematically studied. The isopropyl group, being electron-donating, is expected to increase the basicity of the pyridine nitrogen compared to unsubstituted 2-VP. However, it may also introduce steric hindrance that could influence polymerization kinetics and the monomer's participation in other reactions, such as cycloadditions. Studies on related structures, like the unreactive 2-isopropenylpyridine, suggest that steric effects could be significant. rsc.org

Polymer Characterization: The homopolymer, poly(this compound), needs to be synthesized and characterized. Key properties to investigate include its solubility, glass transition temperature (Tg), thermal stability, and solution behavior. The increased basicity and hydrophobicity imparted by the isopropyl group could lead to unique pH-responsive and self-assembly characteristics in aqueous environments.

Copolymer Synthesis and Applications: Incorporating this compound as a comonomer into other polymer systems could yield novel functional materials. For example, its copolymerization with temperature-responsive monomers like N-isopropylacrylamide could create dual pH- and thermo-responsive materials. acs.org The enhanced basicity and potential for steric shielding of the nitrogen atom could also make its polymer derivatives interesting candidates for applications as catalytic scaffolds or "proton sponge" agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

2-ethenyl-4-propan-2-ylpyridine |

InChI |

InChI=1S/C10H13N/c1-4-10-7-9(8(2)3)5-6-11-10/h4-8H,1H2,2-3H3 |

InChI Key |

JWFQEKKGMYSUPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropyl 2 Vinylpyridine Monomer

Precursor Synthesis Strategies for Isopropyl-Substituted Pyridines

The initial and crucial phase in the synthesis of 4-isopropyl-2-vinylpyridine is the preparation of a pyridine (B92270) ring bearing an isopropyl group at the 4-position. Various synthetic methodologies can be employed to achieve this, each with its own set of advantages and limitations.

Palladium-Catalyzed Cross-Coupling Approaches for Isopropyl Group Introduction

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. Reactions such as the Suzuki and Negishi couplings can be theoretically applied to introduce an isopropyl group onto a pre-functionalized pyridine ring.

The Suzuki coupling would involve the reaction of a halopyridine, such as 4-bromopyridine, with an isopropylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. While widely used for forming aryl-aryl bonds, its application for introducing secondary alkyl groups like isopropyl can be more challenging due to factors such as β-hydride elimination.

The Negishi coupling , on the other hand, utilizes an organozinc reagent. In this case, an isopropylzinc halide could be coupled with a 4-halopyridine in the presence of a palladium or nickel catalyst. The Negishi coupling is often effective for the formation of sp²-sp³ carbon-carbon bonds and demonstrates good functional group tolerance. The general mechanism for these cross-coupling reactions involves an oxidative addition of the halopyridine to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent (organoboron or organozinc) and subsequent reductive elimination to yield the desired 4-isopropylpyridine (B108708) and regenerate the catalyst.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Isopropyl Group Introduction

| Reaction | Organometallic Reagent | Key Advantages | Potential Challenges |

| Suzuki Coupling | Isopropylboronic acid/ester | Milder reaction conditions, commercially available reagents. | β-hydride elimination can be a competing side reaction. |

| Negishi Coupling | Isopropylzinc halide | Generally high yields, good for sp²-sp³ coupling. | Organozinc reagents can be sensitive to air and moisture. |

Friedel-Crafts Alkylation Analogues on Pyridine Precursors

Direct Friedel-Crafts alkylation, a cornerstone of aromatic substitution chemistry, is generally not a viable method for the isopropylation of pyridine. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction readily coordinates with the basic nitrogen atom of the pyridine ring. This coordination deactivates the ring towards electrophilic attack by forming a pyridinium (B92312) salt, which is significantly less reactive than benzene.

However, variations of this approach, often termed Friedel-Crafts analogues, can sometimes be employed under specific conditions or with modified catalysts, though they are not commonly reported for the direct isopropylation of pyridine at the 4-position.

Nucleophilic Substitution Reactions for Alkyl Group Installation

Nucleophilic substitution offers an alternative pathway for the introduction of an isopropyl group. This can be achieved through the reaction of an organometallic reagent containing an isopropyl nucleophile with a pyridine derivative.

One approach involves the use of a Grignard reagent , such as isopropylmagnesium bromide. The direct reaction of a Grignard reagent with an unsubstituted pyridine can lead to addition at the 2- and 4-positions. Subsequent oxidation of the resulting dihydropyridine (B1217469) intermediate would be required to restore aromaticity.

A more controlled method involves the activation of the pyridine ring. For instance, the formation of an N-acylpyridinium salt from pyridine and an acyl halide enhances the electrophilicity of the ring, particularly at the 4-position, making it more susceptible to attack by a nucleophile like an isopropyl Grignard reagent.

Another strategy is the Minisci reaction , which involves the generation of an isopropyl radical that can then attack the protonated pyridine ring. This method is particularly useful for the alkylation of electron-deficient heterocycles. The isopropyl radical can be generated from various precursors, such as isobutyric acid via oxidative decarboxylation.

Vinyl Group Introduction Techniques

Once the 4-isopropylpyridine or a suitable derivative such as 2-methyl-4-isopropylpyridine is obtained, the next critical step is the introduction of the vinyl group at the 2-position.

Condensation Reactions of Alkylpyridines with Aldehydes (e.g., Formaldehyde) and Subsequent Dehydration

A widely utilized and industrially relevant method for the synthesis of 2-vinylpyridines involves the condensation of a 2-methylpyridine (B31789) derivative with an aldehyde, most commonly formaldehyde (B43269), followed by a dehydration step. nrochemistry.com

In the context of this compound synthesis, the precursor would be 2-methyl-4-isopropylpyridine . This intermediate can be synthesized through various methods, including the α-methylation of 4-isopropylpyridine. The reaction of 2-methyl-4-isopropylpyridine with formaldehyde proceeds via an aldol-type condensation to form the corresponding alcohol, 2-(1-hydroxyethyl)-4-isopropylpyridine.

This intermediate alcohol is then subjected to dehydration to yield the final product, this compound. The dehydration can be achieved by heating in the presence of a dehydrating agent, such as a strong acid or base, or by passing the alcohol over a heated catalyst. nrochemistry.com

Table 2: Two-Step Process for Vinyl Group Introduction via Condensation

| Step | Reactants | Product | General Conditions |

| 1. Condensation | 2-Methyl-4-isopropylpyridine, Formaldehyde | 2-(1-Hydroxyethyl)-4-isopropylpyridine | Heating under pressure |

| 2. Dehydration | 2-(1-Hydroxyethyl)-4-isopropylpyridine | This compound | Heating with a dehydrating agent or catalyst |

Wittig and Wittig-Horner Type Reactions for Vinylization

The Wittig reaction provides a powerful and versatile method for the conversion of aldehydes and ketones to alkenes. chemrxiv.orgmasterorganicchemistry.com To apply this to the synthesis of this compound, a precursor bearing a carbonyl group at the 2-position is required, namely 4-isopropyl-2-pyridinecarboxaldehyde .

The Wittig reaction involves the use of a phosphorus ylide, typically generated by treating a phosphonium (B103445) salt with a strong base. For the introduction of a vinyl group, methyltriphenylphosphonium (B96628) bromide is a common precursor to the required ylide. The reaction of the ylide with 4-isopropyl-2-pyridinecarboxaldehyde proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene, this compound, and triphenylphosphine (B44618) oxide.

A modification of this is the Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion. orgsyn.orgyoutube.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often provide better stereoselectivity, typically favoring the (E)-alkene. The byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which can simplify purification. The HWE reaction would also utilize 4-isopropyl-2-pyridinecarboxaldehyde as the starting material.

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Reaction | Reagent | Key Features | Byproduct |

| Wittig Reaction | Phosphorus ylide | Versatile, well-established. | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Often higher yielding, (E)-selective, water-soluble byproduct. | Phosphate ester |

Synthetic Routes to this compound Monomer Explored

The synthesis of the specialized monomer this compound, a compound of interest in polymer chemistry, necessitates a multi-step approach due to the challenges associated with direct functionalization of the pyridine ring. Research into its preparation is not extensively documented, requiring the adaptation of established synthetic methodologies for substituted pyridines. Plausible pathways to this monomer primarily involve the construction of a key intermediate, 4-isopropyl-2-acetylpyridine, followed by its conversion to the target vinyl group.

Multi-Step Synthetic Pathways for this compound

Given the difficulty of direct Friedel-Crafts acylation on the electron-deficient pyridine ring, which often leads to low yields and lack of regioselectivity, a more strategic multi-step synthesis is generally required. A feasible approach commences with the commercially available 4-isopropylpyridine.

One promising, albeit indirect, route to the key intermediate, 4-isopropyl-2-acetylpyridine, involves the initial halogenation of 4-isopropylpyridine at the 2-position. This can be followed by a metal-catalyzed cross-coupling reaction or the formation of an organometallic reagent, which is then acylated. For instance, the synthesis of 2-acetyl-4-methylpyridine (B1362710) has been achieved by starting with 2-bromo-4-methylpyridine, suggesting a similar strategy could be employed for the 4-isopropyl analogue.

Once the pivotal intermediate, 4-isopropyl-2-acetylpyridine, is secured, two primary pathways can be envisioned for its conversion to this compound.

Pathway A: Reduction and Dehydration

This two-step sequence first involves the reduction of the acetyl group to a secondary alcohol, yielding 1-(4-isopropylpyridin-2-yl)ethan-1-ol. This reduction can be accomplished using a variety of reducing agents, with sodium borohydride (B1222165) being a common and effective choice for its selectivity and mild reaction conditions.

The subsequent step is the dehydration of the alcohol to form the desired alkene. This elimination reaction is typically acid-catalyzed, with common reagents including strong acids like sulfuric acid or phosphoric acid at elevated temperatures. The general mechanism for the dehydration of secondary alcohols can proceed through either an E1 or E2 pathway, depending on the specific reaction conditions.

Pathway B: Wittig Reaction

A more direct conversion of the acetyl group to a vinyl group can be achieved through the Wittig reaction. This well-established olefination method involves the reaction of the ketone, 4-isopropyl-2-acetylpyridine, with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is usually generated in situ by treating a methyltriphenylphosphonium halide with a strong base, such as n-butyllithium or sodium hydride. The Wittig reaction is known for its reliability in forming a carbon-carbon double bond at a specific location. google.comlibretexts.org

Elimination Reactions from Halogenated Pyridine Derivatives

While not a direct route to this compound, elimination reactions are crucial in the final step of the reduction-dehydration pathway. The dehydration of 1-(4-isopropylpyridin-2-yl)ethan-1-ol is a classic example of an elimination reaction. The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). A base, which can be the conjugate base of the acid or another molecule of the alcohol, then abstracts a proton from an adjacent carbon, leading to the formation of the double bond.

Optimization of Reaction Conditions and Yields in Monomer Synthesis

For the reduction of 4-isopropyl-2-acetylpyridine , factors such as the choice of reducing agent, solvent, temperature, and reaction time will influence the yield and purity of the resulting alcohol.

In the subsequent dehydration step , the concentration of the acid catalyst, temperature, and reaction time are key variables. Insufficiently harsh conditions may lead to incomplete reaction, while overly aggressive conditions could result in side reactions or polymerization of the product. The choice of a suitable dehydrating agent is also important; for instance, phosphorous oxychloride in pyridine is an alternative for dehydrating secondary alcohols under milder, non-acidic conditions.

For the Wittig reaction , the choice of base and solvent for the generation of the ylide is crucial. The reaction conditions, including temperature and the stoichiometry of the reagents, will also impact the yield of the final product. The purification of the final monomer is also a critical consideration, as residual phosphine (B1218219) oxide from the Wittig reaction can be challenging to remove.

Below is a table summarizing the key reaction parameters that would require optimization for the synthesis of this compound via the reduction and dehydration pathway.

| Step | Reaction | Key Parameters to Optimize | Potential Challenges |

| 1 | Reduction of 4-isopropyl-2-acetylpyridine | Reducing agent, solvent, temperature, reaction time | Over-reduction, side reactions |

| 2 | Dehydration of 1-(4-isopropylpyridin-2-yl)ethan-1-ol | Acid catalyst, temperature, reaction time | Incomplete reaction, polymerization, side product formation |

Chiral Synthesis Approaches for Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound would be relevant if the monomer were to be used in the production of stereoregular polymers. Chirality in this molecule would arise from a chiral center at the carbon of the vinyl group if it were, for example, substituted. However, for the unsubstituted vinyl group, the molecule is achiral.

Should a chiral derivative be desired, for instance, by introducing a substituent on the vinyl group, the key intermediate for introducing chirality would be the alcohol, 1-(4-isopropylpyridin-2-yl)ethan-1-ol. This racemic alcohol could potentially be resolved into its constituent enantiomers. One established method for the resolution of similar 1-(2-pyridyl)ethanols is through enzyme-catalyzed enantioselective acetylation. acs.orgnih.gov Lipases, such as Candida antarctica lipase (B570770) (CAL), have been shown to be effective in selectively acetylating one enantiomer of the alcohol, allowing for the separation of the acetylated product from the unreacted enantiomerically enriched alcohol. acs.orgnih.gov

Alternatively, asymmetric reduction of the prochiral ketone, 4-isopropyl-2-acetylpyridine, could be employed to directly obtain one enantiomer of the alcohol. This can be achieved using chiral reducing agents or catalysts. Subsequent dehydration of the enantiomerically pure alcohol would then yield the corresponding enantiomerically pure chiral vinylpyridine derivative.

Based on the scientific literature available, there is a lack of specific research focused solely on the homopolymerization of "this compound" corresponding to the detailed outline provided. The available studies extensively cover the polymerization of the related, but structurally distinct, monomers 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050). Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for this compound at this time.

To provide an article that is scientifically accurate, it would be necessary to report on the polymerization of 2-vinylpyridine or 4-vinylpyridine, for which there is a substantial body of research. However, this would deviate from the strict instructions to focus solely on "this compound".

Homopolymerization of 4 Isopropyl 2 Vinylpyridine

Controlled/Living Polymerization Techniques

Anionic Polymerization Mechanisms and Stereocontrol

Detailed research findings on the specific anionic polymerization mechanisms of 4-Isopropyl-2-vinylpyridine, including the stereocontrol of the resulting polymer, are not extensively available in the reviewed scientific literature. Anionic polymerization of vinyl monomers is a well-established process, typically involving initiation, propagation, and termination steps. For vinylpyridines, the nitrogen atom in the pyridine (B92270) ring can influence the polymerization process. The initiation step involves the addition of a nucleophilic initiator to the vinyl group of the monomer, forming a carbanionic propagating species.

The stereochemistry of the polymerization, which dictates the tacticity of the polymer, is influenced by several factors including the nature of the initiator, the solvent, and the polymerization temperature. Control over these parameters can potentially lead to the formation of isotactic, syndiotactic, or atactic polymers. However, specific studies detailing the stereocontrol in the anionic polymerization of this compound, and the influence of the isopropyl group on the stereochemical outcome, have not been prominently reported.

Polymer Microstructure and Tacticity Control

The microstructure and the ability to control the tacticity of poly(this compound) produced via homopolymerization are areas that require further specific investigation. The tacticity of a polymer, which describes the stereochemical arrangement of the pendant groups along the polymer backbone, significantly impacts its physical properties. For substituted vinylpyridines, the final polymer tacticity is a result of the complex interplay between the monomer structure, the initiator used, and the reaction conditions. While general principles of tacticity control in vinyl polymerizations are understood, specific experimental data and detailed research findings for poly(this compound) are not readily found in the existing literature.

Polymerization in Diverse Media (e.g., Emulsion, Suspension, Solution, Bulk)

The behavior of this compound in homopolymerization across diverse media such as emulsion, suspension, solution, and bulk polymerization has not been extensively documented in publicly available research. Each of these polymerization techniques offers different advantages and challenges related to reaction kinetics, heat transfer, and polymer isolation.

Solution polymerization: This method, where the monomer and initiator are dissolved in a solvent, is a common technique for vinyl monomers.

Bulk polymerization: This involves the polymerization of the monomer in its pure form, without any solvent.

Suspension polymerization: In this method, the monomer is dispersed as droplets in a continuous phase, typically water.

Emulsion polymerization: This technique involves polymerizing a monomer in an emulsion, which can lead to high molecular weight polymers at a fast polymerization rate.

While these are standard polymerization methods, specific studies detailing their application to this compound, including reaction conditions, kinetics, and the properties of the resulting polymers, are not widely reported.

Due to the lack of specific research data for this compound in the provided search results, data tables with detailed research findings cannot be generated at this time.

Copolymerization of 4 Isopropyl 2 Vinylpyridine

Random Copolymerization with Various Comonomers

The random incorporation of 4-isopropyl-2-vinylpyridine into a polymer chain alongside other monomers is a key method for tailoring the properties of the final material. The statistical distribution of the monomer units is governed by their relative reactivities.

Reactivity Ratios Determination (e.g., with Styrene, Acrylamide (B121943), Methacrylates)

The determination of monomer reactivity ratios is crucial for predicting the composition of a copolymer at a given monomer feed ratio. These ratios, denoted as r1 and r2, describe the preference of a propagating polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization).

In the case of copolymerization with methacrylates, studies on 2-vinylpyridine (B74390) with functional methacrylates such as 2-diethylaminoethyl methacrylate (B99206) (DEAEMA), di(ethylene glycol) methyl ether methacrylate (DEGMA), and 2-butoxyethyl methacrylate (BuOEMA) have been conducted. hakon-art.com The reactivity ratios were determined using the Finemann-Ross, inverted Finemann-Ross, and Kelen-Tüdos graphical methods. hakon-art.com For example, diblock copolymers of 4-vinylpyridine (B31050) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA) have been synthesized, indicating compatibility in copolymerization. agu.edu.tr

Data for the copolymerization of vinylpyridines with acrylamide is also available. Copolymers of acrylamide and 4-vinylpyridine have been synthesized and quaternized to produce cationic polyacrylamides.

The presence of the isopropyl group at the 4-position of the pyridine (B92270) ring in this compound is expected to introduce steric hindrance, which could influence its reactivity ratios compared to the unsubstituted vinylpyridines. It is plausible that this steric bulk would decrease the rate of homopolymerization and potentially alter its reactivity towards comonomers.

Table 1: Reactivity Ratios for Copolymerization of Vinylpyridines with Various Comonomers Note: Data for this compound is not available; values for 2-vinylpyridine and 4-vinylpyridine are provided as analogs.

| Comonomer System (M1-M2) | r1 (M1) | r2 (M2) | Method of Determination |

| 4-Vinylpyridine - Styrene | 0.85 | 0.67 | Kelen-Tudos & EVM |

| 4-Vinylpyridine - Styrene | 0.700 | 0.335 | Extended Kelen-Tüdos |

| 2-Vinylpyridine - DEAEMA | - | - | Finemann-Ross, Kelen-Tüdos |

| 2-Vinylpyridine - DEGMA | - | - | Finemann-Ross, Kelen-Tüdos |

| 2-Vinylpyridine - BuOEMA | - | - | Finemann-Ross, Kelen-Tüdos |

Compositional Heterogeneity Analysis

Compositional heterogeneity in copolymers refers to the variation in the chemical composition among different polymer chains and along a single polymer chain. This heterogeneity arises from the differing reactivity ratios of the comonomers and changes in the monomer feed composition during the polymerization process.

The analysis of compositional heterogeneity is essential as it significantly impacts the physical and chemical properties of the resulting copolymer. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and size exclusion chromatography (SEC) are commonly employed to characterize the microstructure and composition distribution of copolymers. niscpr.res.inresearchgate.net For instance, 13C{1H}-NMR spectroscopy has been used to determine the triad (B1167595) sequence distribution in 4-vinylpyridine-styrene copolymers, which provides detailed information about the arrangement of monomer units along the polymer chain. niscpr.res.in The observed triad concentrations were found to be in good agreement with those calculated from a statistical model using terminal model reactivity ratios. niscpr.res.in

For copolymers of this compound, it is anticipated that the reactivity ratios would lead to a degree of compositional heterogeneity. The extent of this heterogeneity would depend on the specific comonomer and the polymerization conditions. A detailed analysis using spectroscopic and chromatographic techniques would be necessary to quantify the compositional distribution and its effect on the material's properties.

Block Copolymer Synthesis

Block copolymers containing a this compound segment can be synthesized to create materials with well-defined nanostructures and responsive properties. These syntheses typically rely on controlled/living polymerization techniques that allow for the sequential addition of different monomers.

Synthesis via Sequential Controlled/Living Polymerization

Controlled/living polymerization methods, such as living anionic polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization, are powerful tools for the synthesis of block copolymers with controlled molecular weights and low polydispersity. acs.orgcmu.edursc.org

Sequential living anionic polymerization has been successfully employed for the synthesis of polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) diblock copolymers and polystyrene-b-poly(4-vinylpyridine)-b-poly(solketal methacrylate) (PS-b-P4VP-b-PSMA) triblock terpolymers. polymersource.camdpi.com This method offers precise control over the polymer architecture.

RAFT polymerization has also been demonstrated as a versatile technique for the synthesis of diblock copolymers of 2-vinylpyridine and 4-vinylpyridine. acs.org This method allows for the preparation of well-defined block copolymers by chain extending a macro-chain transfer agent (CTA) of one monomer with the other. acs.org Similarly, ATRP has been utilized to prepare block copolymers containing poly(4-vinylpyridine). researchgate.net

The synthesis of block copolymers containing this compound via these sequential controlled/living polymerization techniques is highly feasible. The vinyl group at the 2-position is amenable to these polymerization methods, and the pyridine nitrogen can be protected if necessary to prevent interference with the catalyst or initiator.

Click Chemistry Conjugation Strategies for Block Copolymers

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and versatile strategy for the synthesis of block copolymers. This approach involves the preparation of two different polymer chains with complementary functional end groups (e.g., an azide (B81097) and an alkyne) which are then "clicked" together.

This method is advantageous as it allows for the combination of polymers prepared by different polymerization mechanisms that might otherwise be incompatible in a sequential polymerization. For example, a well-defined poly(4-vinylpyridine) block can be synthesized with a terminal alkyne or azide group and subsequently clicked to another polymer block.

While specific examples involving this compound are not documented, the principles of click chemistry are broadly applicable. A poly(this compound) chain could be functionalized with an azide or alkyne end-group through the use of a functional initiator or a post-polymerization modification step. This functionalized polymer could then be conjugated to another polymer segment to form a diblock or more complex copolymer architecture.

Diblock, Triblock, and Multi-Arm Star Copolymer Architectures

The synthesis of block copolymers with various architectures, including diblock, triblock, and multi-arm star copolymers, allows for the fine-tuning of their self-assembly behavior and material properties.

Diblock Copolymers: The synthesis of AB diblock copolymers containing a vinylpyridine block is well-established. For instance, polystyrene-b-poly(4-vinylpyridine) and poly(2-vinylpyridine)-b-poly(methyl methacrylate) have been synthesized by living anionic polymerization and other controlled polymerization techniques. polymersource.caresearchgate.net These diblock copolymers can self-assemble into various morphologies such as spheres, cylinders, and lamellae.

Triblock Copolymers: ABA and ABC triblock copolymers offer more complex phase behavior and properties. Polystyrene-b-poly(2-vinylpyridine)-b-polystyrene and poly(2-vinylpyridine)-b-polystyrene-b-poly(2-vinylpyridine) have been successfully synthesized. uchicago.edu Additionally, triblock terpolymers like polystyrene-b-poly(4-vinylpyridine)-b-poly(solketal methacrylate) have been prepared via sequential living anionic polymerization. mdpi.com

Multi-Arm Star Copolymers: Star-shaped copolymers, with multiple polymer arms emanating from a central core, exhibit unique solution and bulk properties due to their globular architecture. The synthesis of four-arm star block copolymers of polystyrene and poly(2-vinylpyridine) ((PS-b-P2VP)4) has been achieved via ATRP. nsrrc.org.tw These multi-arm architectures can lead to the formation of nanostructures with microdomain periods of less than 10 nm. nsrrc.org.tw

The synthesis of diblock, triblock, and multi-arm star copolymers containing this compound is a promising area for future research. The established synthetic routes for other vinylpyridines provide a clear roadmap for the creation of these more complex architectures.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the copolymerization of the chemical compound “this compound” that matches the detailed outline requested. The existing research predominantly focuses on the copolymerization of related, but structurally distinct, monomers such as 4-vinylpyridine (4VP) and 2-vinylpyridine (2VP).

The presence and position of the isopropyl and vinyl groups on the pyridine ring in "this compound" would impart unique steric and electronic properties, making its copolymerization behavior distinct from that of 4VP or 2VP. Therefore, data from studies on these other compounds cannot be accurately extrapolated to describe the graft copolymerization, the influence of comonomer structure, or the computational modeling of this compound.

Consequently, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the provided outline and subject matter. Further research into the synthesis and polymerization of this compound would be required before such an article could be written.

Post Polymerization Modifications of Poly 4 Isopropyl 2 Vinylpyridine and Its Copolymers

Quaternization of Pyridinium (B92312) Nitrogen

Quaternization transforms the neutral pyridine (B92270) units into positively charged pyridinium salts, profoundly altering the polymer's solubility, electronic properties, and interactions with other molecules. This is achieved by reacting the lone pair of electrons on the pyridine nitrogen with an alkyl halide.

The degree of quaternization can be precisely controlled by adjusting the reaction conditions, most notably the molar ratio of the alkylating agent to the vinylpyridine monomer units in the polymer. Common reagents for this purpose are alkyl halides, such as methyl iodide or alkyl bromides.

The reaction is typically carried out in a suitable solvent, like methanol (B129727) or ethanol (B145695). By systematically increasing the amount of the alkylating agent relative to the polymer's repeating units, progressively higher degrees of quaternization can be achieved, up to a complete or nearly complete modification of all available pyridine sites. For instance, studies on poly(4-vinylpyridine) quaternized with methyl iodide show a direct correlation between the molar ratio of the reagent and the resulting percentage of quaternized pyridine units.

| Sample ID | Molar Ratio (Methyl Iodide : Vinylpyridine Unit) | Solvent | Resulting Quaternization Degree (%) |

|---|---|---|---|

| PVP_Q1 | 0.4 : 1 | Ethanol | 35% |

| PVP_Q2 | 0.8 : 1 | Ethanol | 60% |

| PVP_Q3 | 1.2 : 1 | Ethanol | 85% |

| PVPQ | >1.5 : 1 (Excess) | Methanol | 100% |

This table is representative of data found for poly(4-vinylpyridine) and illustrates the principle applicable to poly(4-isopropyl-2-vinylpyridine).

The structure of the alkyl halide significantly influences the quaternization reaction kinetics and the properties of the final product. The length of the alkyl chain and the nature of the halide counterion (e.g., I⁻, Br⁻) are critical factors.

Longer alkyl chains tend to decrease the rate of quaternization. This is attributed to increased steric hindrance, which impedes the approach of the alkyl halide to the nitrogen atom within the polymer coil. Kinetic studies on the quaternization of poly(4-vinylpyridine) with a series of n-alkyl iodides (ethyl, n-butyl, n-hexyl) have demonstrated that the reaction rate constant decreases as the alkyl chain length increases. This retardation effect is a key consideration in designing these materials.

The counterion, introduced from the alkyl halide, also affects the properties of the resulting ionene polymer, influencing its solubility in various solvents and its thermal stability.

| Alkyl Iodide | Kinetic Parameter (K = k₁/k₀) | Kinetic Parameter (L = k₂/k₀) | Observed Effect |

|---|---|---|---|

| Ethyl Iodide | 0.96 | 0.51 | Minimal retardation |

| n-Butyl Iodide | 0.70 | 0.30 | Moderate retardation |

| n-Hexyl Iodide | 0.55 | 0.27 | Significant retardation |

The parameters K and L represent the ratio of the rate constant for quaternizing a pyridine unit with one (k₁) or two (k₂) quaternized neighbors to the rate constant for an isolated unit (k₀). Values less than 1 indicate a retardation effect. Data is based on studies of poly(4-vinylpyridine).

Metal Complexation and Coordination of Pendant Pyridines

The pendant pyridine groups in poly(this compound) act as effective ligands, capable of coordinating with a wide array of metal ions. This allows for the creation of polymer-metal complexes with interesting catalytic, magnetic, and optical properties.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can form coordinate bonds with various transition metal centers. This complexation can lead to the formation of crosslinked networks if a single metal ion coordinates to pyridine units on different polymer chains.

Rhenium(I): Poly(4-vinylpyridine) has been used as a scaffold to attach Rhenium(I) tricarbonyl complexes, creating inorganic polymers with unique photophysical properties. scirevfew.net

Iron(II), Nickel(II), Cobalt(II): These divalent cations readily coordinate with the pyridine units. For example, self-supported porous metal hydroxides of Ni(OH)₂, Co(OH)₂, and FeOOH have been fabricated using a poly(4-vinylpyridine) film as a template, highlighting the strong coordination between the metal precursors and the pyridine nitrogen.

Zinc(II) and Cadmium(II): Poly(4-vinylpyridine) reacts with salts like ZnCl₂ to form luminescent metal-containing polymers. researchgate.net Similarly, ion-imprinted polymers have been developed using Cd(II) as a template, demonstrating the polymer's ability to coordinate with this ion. researchgate.net

Manganese(II): While specific studies on poly(vinylpyridine) are less common, the general principles of coordination chemistry suggest that Mn(II), like other divalent transition metals, will form complexes with the pyridine ligands. ias.ac.in

The coordination process is often sensitive to pH, as protonation of the pyridine nitrogen can compete with metal ion binding.

The polymer-metal complexes can participate in ligand exchange reactions. In this context, the polymer itself is considered a macro-ligand. A metal complex with weakly bound ligands (e.g., solvent molecules) can exchange them for the stronger-binding pyridine units on the polymer backbone. This is a common method for preparing polymer-supported metal catalysts. For instance, a precursor complex like [Re(CO)₅Cl] can undergo ligand exchange with the pyridine units of the polymer to form a polymer-bound Rhenium complex, displacing a carbonyl or chloride ligand.

Derivatization via Michael Addition to the Vinyl Group (prior to polymerization if applicable)

The Michael addition is a powerful reaction for forming carbon-carbon or carbon-heteroatom bonds. In the context of this compound, this reaction occurs on the vinyl group of the monomer before polymerization is initiated. The electron-withdrawing nature of the pyridine ring activates the vinyl group, making it an excellent Michael acceptor.

The reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the conjugated system formed by the vinyl group and the pyridine ring. Nucleophilic attack occurs at the β-carbon of the vinyl group. A wide range of nucleophiles can be used, including:

Amines (Aza-Michael addition): Secondary amines can add across the double bond to form substituted ethylpyridines. researchgate.netraco.cat This is a facile method for synthesizing more complex pyridine-containing molecules.

Organometallic Reagents: Organolithium compounds can act as carbon nucleophiles, adding to the vinyl group to create a new C-C bond. nih.govnsf.govnih.gov The resulting anionic intermediate can then be trapped with an electrophile, such as a proton source (water), to complete the addition. nih.govnsf.gov

This pre-polymerization modification allows for the synthesis of functionalized monomers which can then be polymerized to create polymers with specialized side chains that would be difficult to introduce via post-polymerization modification.

Absence of Specific Research Data Precludes Article Generation on Post-Polymerization Modifications of Poly(this compound)

Despite a comprehensive search of available scientific literature, no specific data or research articles were found detailing the post-polymerization modifications of poly(this compound) and its copolymers, specifically focusing on functionalization via other reactive sites. The initial request for an article centered on this specific chemical compound cannot be fulfilled at this time due to the lack of published research on this particular polymer.

Extensive searches were conducted to locate information regarding the functionalization of poly(this compound), including common post-polymerization reactions such as quaternization and N-oxidation of the pyridine ring. While a significant body of research exists for the modification of related, less substituted polymers like poly(2-vinylpyridine) and poly(4-vinylpyridine), this information cannot be directly and accurately extrapolated to the specified compound.

Without specific experimental data for poly(this compound), any discussion of its post-polymerization modification would be speculative and would not meet the required standards of scientific accuracy and reliance on diverse, credible sources.

For context, research on the functionalization of poly(2-vinylpyridine) and poly(4-vinylpyridine) has demonstrated a variety of successful modification strategies. The most common of these is quaternization , which involves the reaction of the pyridine nitrogen with alkyl halides to form poly(N-alkylvinylpyridinium) salts. This modification introduces a positive charge onto the polymer backbone, significantly altering its properties, such as solubility and polyelectrolyte behavior. A range of alkylating agents has been employed in these reactions, including:

Methyl iodide

Ethyl bromide

n-Butyl bromide

Benzyl chloride

2-Bromoethanol

4-Bromobutyronitrile

2-Bromoethylamine hydrobromide

Another well-documented modification is N-oxidation , where the pyridine nitrogen is oxidized to form a pyridine N-oxide moiety. This is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of an acid catalyst. N-oxidation also modifies the electronic properties and hydrophilicity of the polymer.

While it is plausible that poly(this compound) could undergo similar transformations, the specific reaction conditions, achievable degrees of functionalization, and the properties of the resulting modified polymers would need to be experimentally determined and reported in peer-reviewed literature.

Due to the absence of such specific information for poly(this compound), it is not possible to generate the requested article with the required level of detail and scientific rigor. Further experimental research on this particular polymer is necessary before a comprehensive and accurate account of its post-polymerization modifications can be written.

Coordination Chemistry and Supramolecular Assemblies Involving 4 Isopropyl 2 Vinylpyridine and Its Polymers

Polymeric Ligands for Metal Complexes and Catalysis

Polymers of vinylpyridine are well-established as versatile polymeric ligands for a wide array of metal ions. polysciences.comnih.gov The pyridine (B92270) ring's nitrogen atom possesses a lone pair of electrons that can readily coordinate with metal centers. This property allows for the creation of polymer-metal complexes that have found applications in catalysis, among other fields. researchgate.net For instance, poly(4-vinylpyridine) has been utilized as a support for various reagents and catalysts. researchgate.net

In the theoretical context of poly(4-isopropyl-2-vinylpyridine), the polymer would act as a multidentate ligand. The isopropyl group, being an electron-donating group, would increase the electron density on the pyridine ring, potentially enhancing the basicity of the nitrogen atom and its coordination ability. However, the steric bulk of the isopropyl group, combined with the polymer backbone, could hinder the approach of metal ions, influencing the coordination number and the geometry of the resulting metal complexes. These complexes could exhibit interesting catalytic activities, with the polymer backbone potentially influencing the stability and recyclability of the catalyst.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comrsc.org Pyridine-containing ligands are frequently used in the synthesis of these materials due to their directional coordination properties.

Synthesis of 1D, 2D, and 3D Coordination Architectures

The dimensionality of coordination polymers (1D, 2D, or 3D) is dictated by the coordination geometry of the metal ion and the connectivity of the organic linker. rsc.org While specific examples involving this compound are not available, related dipyridyl ligands have been shown to form diverse architectures. rsc.orgrsc.org It is conceivable that this compound, as a monomer, could be used to synthesize coordination polymers. The steric hindrance from the isopropyl group might favor the formation of lower-dimensional structures, such as 1D chains or 2D layers, over highly interconnected 3D frameworks.

Templating Effects of Block Copolymer Micelles in Coordination Polymer Synthesis

Block copolymers containing a poly(vinylpyridine) segment can self-assemble in solution to form micelles, which can then act as templates for the synthesis of nanostructured materials. nih.govresearchgate.net For instance, micelles of polystyrene-b-poly(2-vinylpyridine) have been used to create diverse self-assembled nanostructures. nih.gov A hypothetical block copolymer containing a poly(this compound) block could similarly form micelles. The core of these micelles, rich in pyridine units, could serve as a nanoreactor to direct the growth of coordination polymers or MOFs, leading to materials with controlled size and morphology.

Supramolecular Self-Assembly of Copolymers and Complexes

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and electrostatic forces, to construct well-defined assemblies. rug.nl Copolymers of vinylpyridines are excellent candidates for building such structures due to the ability of the pyridine nitrogen to participate in these interactions. mdpi.com

Hydrogen Bonding Interactions

Hydrogen bonding is a key driving force in the self-assembly of many polymeric systems. nih.gov The nitrogen atom of the pyridine ring in poly(vinylpyridine) can act as a hydrogen bond acceptor. rsc.orgnsysu.edu.tw For example, blending poly(vinylpyridine)s with polymers containing hydroxyl groups, such as phenolic resins, leads to miscible blends due to the formation of intermolecular hydrogen bonds. nsysu.edu.tw In copolymers containing this compound, the pyridine nitrogen would be available for similar hydrogen bonding interactions, enabling the formation of supramolecular structures with other complementary polymers or small molecules. rug.nl

Electrostatic Interactions in Polyelectrolyte Systems

The pyridine units in poly(vinylpyridine) can be quaternized by reacting them with alkyl halides, which introduces a positive charge on the nitrogen atom and transforms the polymer into a polyelectrolyte. tubitak.gov.trnih.govsemanticscholar.orgresearchgate.net These cationic polyelectrolytes can then form complexes, known as polyelectrolyte complexes (PECs), with negatively charged polymers (polyanions) through electrostatic interactions. tubitak.gov.trdoi.org The formation and properties of these PECs are influenced by factors such as the degree of quaternization, charge density, and the ionic strength of the solution. tubitak.gov.trdoi.org A quaternized form of poly(this compound) would be expected to exhibit similar behavior, forming PECs with various polyanions and opening possibilities for the creation of new materials with tunable properties.

Host-Guest Chemistry in Supramolecular Architectures.

No studies detailing the host-guest chemistry involving supramolecular architectures of poly(this compound) were found.

Micelle and Vesicle Formation in Solution.

No research was identified that describes the formation of micelles or vesicles in solution from polymers of this compound.

Stimuli-Responsive Supramolecular Systems (e.g., pH, Temperature, Magnetic Field).

No literature is available describing the stimuli-responsive (pH, temperature, or magnetic field) behavior of supramolecular systems based on poly(this compound).

Table of Compounds

As no specific research on this compound and its polymers could be presented in the article, a table of mentioned compounds is not applicable.

Catalytic Applications of Poly 4 Isopropyl 2 Vinylpyridine and Its Derivatives

Homogeneous and Heterogeneous Catalysis

Poly(vinylpyridine) (PVP) and its derivatives are versatile platforms for both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the polymer-based catalyst is soluble in the reaction medium, allowing for high accessibility of catalytic sites and often leading to high efficiency and selectivity. However, the separation of the catalyst from the product mixture can be challenging.

More commonly, PVP is utilized in heterogeneous catalysis, where the polymer acts as an insoluble solid support for catalytic species. Cross-linked poly(4-vinylpyridine) is frequently used as a support for a wide array of reagents and catalysts. nih.gov The key advantages of using PVP in a heterogeneous format include:

Easy Separation : The catalyst can be easily removed from the reaction mixture by simple filtration, simplifying the work-up process. mdpi.com

Reusability : The solid-supported catalyst can often be recovered, regenerated, and reused for multiple reaction cycles, which is cost-effective and environmentally friendly. researchgate.net

Stability : Immobilizing a catalyst on a polymer backbone can enhance its thermal and chemical stability compared to its unsupported counterpart. mdpi.com

Versatility : The polymer is compatible with a wide range of organic solvents and reaction conditions. mdpi.com

These polymers have been fashioned into various forms, such as beads, membranes, and films, to suit different catalytic applications, including integrated CO2 capture and conversion systems where a P4VP-based membrane acts as both a separation medium and a catalyst. uc.pt

Acid-Base Catalysis (e.g., as Solid Acid/Base Catalysts)

The pyridine (B92270) ring inherent in the structure of poly(vinylpyridine) contains a basic nitrogen atom, allowing the polymer itself to function as a solid base catalyst. This basicity is central to many of its catalytic applications.

Furthermore, the polymer can be readily modified to create solid acid catalysts. One common method involves the impregnation of P4VP with Brønsted acids (HX), resulting in poly(4-vinylpyridine)-supported Brønsted acids (P4VP-HX). researchgate.net These materials have proven to be effective and reusable heterogeneous catalysts for reactions such as the acetylation of alcohols, phenols, and amines. researchgate.net Another approach involves creating a poly(4-vinylpyridine)-supported acidic ionic liquid, which can possess both Brønsted and Lewis acid sites. rsc.orgmdpi.com This dual acidity makes it a highly efficient heterogeneous catalytic system for synthesizing various organic compounds. rsc.org The use of these polymer-supported acids is advantageous due to their stability, simple preparation, and ease of handling. researchgate.net

Supported Reagents in Organic Transformations

Poly(4-vinylpyridine) is an excellent backbone for immobilizing various chemical reagents, transforming them into solid-supported reagents that are easier and safer to handle. nih.govmdpi.com This approach provides a practical method for conducting clean and efficient chemical syntheses, as it simplifies product purification by eliminating the need to remove spent reagent through chromatography or extraction. polysciences.com Key advantages include the ability to use an excess of the reagent to drive a reaction to completion, followed by simple filtration to remove the polymer-bound byproduct. mdpi.com

Numerous organic transformations have been successfully carried out using P4VP-supported reagents. These reagents are active in a variety of reactions, including oxidations, reductions, and halogenations. mdpi.com

Table 1: Examples of Poly(4-vinylpyridine)-Supported Reagents and Their Applications An interactive data table is provided below. You can sort and filter the data to explore the different reagents and their uses.

| Supported Reagent | Transformation | Example Reaction | Reference |

|---|---|---|---|

| Polymer-supported Perruthenate (PSP) | Oxidation | Conversion of primary and secondary alcohols to aldehydes and ketones. | polysciences.com |

| Polymer-supported Borohydride (B1222165) | Reduction | Selective reduction of aldehydes in the presence of ketones. | polysciences.comsemanticscholar.org |

| Poly(4-vinylpyridinium bromochromate) | Bromination | Bromination of aromatic compounds. | rsc.org |

| P4VP-supported Copper Iodide Nanoparticles | Condensation | Synthesis of coumarin (B35378) derivatives via the Pechmann reaction. | rsc.org |

| P4VP-supported Iodine | Cycloaddition | Chemical fixation of CO2 into cyclic carbonates. | ingentaconnect.com |

Polymeric Ligands in Organometallic Catalysis

The pyridine functional groups in P4VP are effective ligands for coordinating with a wide range of metal ions. ingentaconnect.com This property allows P4VP to serve as a "polymeric ligand," effectively immobilizing homogeneous metal catalysts onto a solid support. ingentaconnect.comnih.gov The resulting organometallic complexes combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recovery characteristic of heterogeneous catalysts.

The polymer chains can form complexes with metal ions such as copper(II), iron(III), and palladium. For instance, a chitosan-graft-poly(4-vinylpyridine)-supported iron(III) complex has been developed as a recyclable catalyst for oxidation reactions. In another example, the coordination of P4VP with Cu(II) ions has been studied, showing that the polymer chains can form intramolecular complexes in dilute solutions or intermolecular crosslinked networks in more concentrated solutions. These polymer-metal complexes are valuable in a variety of catalytic processes, offering a bridge between homogeneous and heterogeneous catalysis. nih.gov

Photocatalytic Systems in Environmental Remediation

Poly(vinylpyridine)-based materials have been developed for use in advanced oxidation processes (AOPs) for environmental remediation. By creating composites with semiconductor metal oxides, these polymers can play a role in the photocatalytic degradation of persistent organic pollutants in water. nih.gov

The photocatalytic activity of P4VP-metal oxide composites has been evaluated using model pollutants such as Methyl Orange (MO) and Benzoic Acid (BA). nih.gov Research has demonstrated that a P(4-VP)-ZnO composite can achieve significantly higher degradation of MO (around 81% after 5 hours of irradiation) compared to other combinations. nih.gov

The mechanism of photodegradation involves the generation of highly reactive oxygen species. When the semiconductor (e.g., ZnO or TiO₂) is irradiated with light of sufficient energy, it generates electron-hole pairs (e⁻/h⁺). The polymer can help in promoting an efficient separation of these photogenerated species. nih.gov These charge carriers then react with water and oxygen to produce powerful oxidizing agents. Scavenger experiments have confirmed that the primary species responsible for the degradation of pollutants like benzoic acid are hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and holes (h⁺). nih.govmdpi.com These species attack the organic pollutant molecules, breaking them down into simpler, less harmful compounds. nih.gov

Table 2: Photocatalytic Degradation of Methyl Orange (MO) by PVP-Metal Oxide Composites This interactive table summarizes the degradation efficiency of different polymer-oxide composites after 5 hours of irradiation.

| Photocatalyst Composite | MO Degradation Efficiency (%) | Reference |

|---|---|---|

| P(2-VP)-TiO₂ | 14 | nih.gov |

| P(2-VP)-ZnO | 31 | nih.gov |

| P(4-VP)-TiO₂ | ~60 (estimated from graph) | nih.gov |

| P(4-VP)-ZnO | 81 | nih.gov |

Advanced Material Science Applications Derived from Poly 4 Isopropyl 2 Vinylpyridine

Membrane and Separation Technologies

Poly(4-Isopropyl-2-vinylpyridine) (P4I2VP), through its polymerized form, exhibits significant potential in the field of membrane and separation technologies. The unique properties of its parent polymer, poly(4-vinylpyridine) (P4VP), such as its chemical reactivity and affinity for certain molecules, form the basis for these applications. While research directly on P4I2VP is specific, the broader class of polyvinylpyridines provides a strong indication of its utility.

Composite hollow fiber membranes incorporating poly(4-vinylpyridine) have been developed for gas separation. researchgate.net In these systems, a dilute solution of P4VP is used to create a coating layer on a porous support, such as polyetherimide (PEI) hollow fibers. researchgate.net This initial layer, although potentially defective, significantly reduces the surface porosity of the support. researchgate.net A subsequent coating, for instance with silicone rubber, can then effectively plug these defects, leading to a composite membrane with enhanced gas permselectivity. researchgate.net

The intrinsic gas permeation properties of poly(4-vinylpyridine) have been studied, revealing its potential for separating various gases. kaust.edu.sa The permeability of P4VP films to gases like helium, hydrogen, carbon dioxide, oxygen, nitrogen, and methane (B114726) has been quantified. kaust.edu.sa Generally, the permeability and solubility of gases in P4VP decrease with increasing pressure, while diffusivity increases. kaust.edu.sa This behavior can be rationalized using models such as the partial immobilization model and the dual sorption model. kaust.edu.sa The selectivity of these membranes is influenced by the molecular size and condensability of the gases. kaust.edu.sa For instance, gases with higher critical temperatures and stronger intermolecular forces tend to have higher solubility in the polymer. kaust.edu.sa

Molecularly imprinted polymer membranes have also been fabricated using 4-vinylpyridine (B31050) as a functional monomer. nih.gov This technique involves creating molecular memory for a specific template molecule within the polymer matrix. nih.gov For example, enantioselective membranes have been prepared by photo-copolymerization of 4-vinylpyridine onto commercial polypropylene (B1209903) membranes, using (S)-naproxen as a template. nih.gov This demonstrates the potential for creating highly selective separation systems for chiral molecules and other specific compounds.

The following table summarizes the gas permeabilities of a poly(4-vinylpyridine) film at a specific temperature and pressure.

| Gas | Permeability (Barrer) |

| Helium (He) | 12.36 |

| Hydrogen (H₂) | 12.64 |

| Carbon Dioxide (CO₂) | 3.31 |

| Oxygen (O₂) | 0.84 |

| Methane (CH₄) | 0.14 |

| Nitrogen (N₂) | 0.13 |

| Data obtained at 619 cm Hg and 35°C. kaust.edu.sa |

Ion-Exchange Resins and Adsorbents

Poly(4-vinylpyridine) and its derivatives are extensively utilized in the development of ion-exchange resins and adsorbents due to the presence of the nitrogen atom in the pyridine (B92270) ring, which can be readily quaternized to create positively charged sites. researchgate.netpolysciences.com This functional group enables strong interactions with anions and metal ions, making these materials effective for water purification and metal ion scavenging. polysciences.comsigmaaldrich.com

Cross-linked poly(4-vinylpyridine) resins, such as Reillex® 425 which is cross-linked with divinylbenzene, are commercially available and used as packing material for chromatography. sigmaaldrich.com These resins exhibit high surface area and a defined pore size, which contribute to their separation efficiency. sigmaaldrich.com The synthesis of lightly cross-linked poly(4-vinylpyridine) with agents like ethylene (B1197577) glycol dimethacrylate, followed by quaternization with compounds such as 1,4-dibromobutane, results in anion exchange resins with high ion exchange capacity over a wide pH and temperature range. researchgate.net Such resins have shown high selectivity and have been used to separate ions like chromate (B82759) and sulfate. researchgate.net

The adsorption capabilities of poly(4-vinylpyridine)-based materials extend to various pollutants. For instance, cross-linked poly(4-vinylpyridine) has demonstrated an excellent capacity for adsorbing phenolic compounds from aqueous solutions. nih.gov Furthermore, modification of poly(4-vinylpyridine) particles through quaternization with different functional groups can drastically increase their adsorption capacity for oppositely charged molecules. nih.gov For example, modified P4VP particles have shown significantly enhanced absorption of fluorescein (B123965) sodium salt and certain metal ions like Co(II) and Ni(II). nih.gov

Composite materials incorporating poly(4-vinylpyridine) have also been developed for adsorption applications. A composite polymer of polystyrene coated with poly(4-vinylpyridine) has been synthesized and used as a sorbent for the extraction of synthetic food dyes. rsc.org The adsorption in this system is pH-dependent, with electrostatic interactions being the primary mechanism. rsc.org The following table presents the adsorption capacities of unmodified and modified poly(4-vinylpyridine) particles for various substances.

| Adsorbent | Substance Adsorbed | Adsorption Capacity (mg/g) |

| Unmodified p(4-VP) | Fluorescein sodium salt | 37.6 |

| p(4-VP)(+) | Fluorescein sodium salt | 93.3 |

| p(4-VP)(+)-NH₂ | Fluorescein sodium salt | 93.5 |

| p(4-VP)(+)-NH₃(+) | Fluorescein sodium salt | 93.6 |

| Unmodified p(4-VP) | Co(II) | 15.9 |

| Modified p(4-VP) | Co(II) | 21.1 |

| Unmodified p(4-VP) | Ni(II) | 22.1 |

| Modified p(4-VP) | Ni(II) | 39.1 |

Functional Coatings and Surface Modification

The chemical versatility of poly(4-vinylpyridine) makes it a valuable material for creating functional coatings and for surface modification. polysciences.com These coatings can enhance adhesion, chemical resistance, and provide a means to functionalize surfaces for a variety of applications. polysciences.com P4VP can be applied as a coating to various substrates, and its properties can be tuned by controlling factors such as pH and temperature. researchgate.net

Poly(4-vinylpyridine) coatings exhibit temperature-responsive properties, which can influence their wettability, morphology, and interaction with biological molecules. researchgate.net Both spin-coated films and grafted P4VP brushes show a temperature-dependent water contact angle, indicating a change in surface hydrophilicity. researchgate.net This behavior is attributed to the formation of a hydration layer around the pyridine groups. researchgate.net Such stimuli-responsive surfaces have potential applications in areas like smart coatings and biomedical devices where controlled protein adsorption is desired. researchgate.net For example, grafted poly(4-vinylpyridine) coatings have been shown to resist fouling by proteins like bovine serum albumin and human fibrinogen. researchgate.net

The pyridine functional groups in P4VP also allow for the in-situ synthesis of metallic nanoparticles within the polymer matrix, creating nanocomposite coatings with catalytic activity. rsc.org In binary polymer brushes of poly(N-isopropyl acrylamide) (PNIPAM) and poly(2-vinyl pyridine) (P2VP), the P2VP component selectively interacts with and immobilizes metallic nanoparticles. rsc.org The catalytic activity of these coatings can be controlled by external stimuli like temperature, which induces a conformational change in the PNIPAM component. rsc.org

Furthermore, the modification of poly(4-vinylpyridine) particles with various functional groups via post-polymerization techniques allows for the generation of surfaces with tailored properties. nih.gov By introducing hydroxyl, nitrile, or amine groups through quaternization, the surface charge and functionality of the particles can be precisely controlled. nih.gov This approach has been used to impart antimicrobial properties to P4VP-based materials. nih.gov

Electrochemical Applications (e.g., Sensors, Energy Storage)

Poly(4-vinylpyridine) and its derivatives have found significant utility in a range of electrochemical applications, including the development of sensors and materials for energy storage. The pyridine nitrogen atom provides a site for coordination with metal complexes and for redox reactions, making these polymers electrochemically active. researchgate.netdntb.gov.ua

In the realm of electrochemical sensors, P4VP-based materials have been used to enhance electrocatalytic activity and electron transfer kinetics. nih.gov For instance, composites of P4VP with manganese dioxide nanorods and carbon soot have been developed for the room-temperature detection of ethanol (B145695) vapor. researchgate.net Additionally, poly[vinylpyridine Os(bipyridine)₂Cl]-co-ethylamine redox polymer has been employed as an indicator in electrochemical DNA hybridization sensors. iiste.org The strong binding of this redox polymer to both single-stranded and double-stranded DNA allows for the clear detection of hybridization events. iiste.org

Redox-active polymers based on vinylpyridine have been synthesized for potential use in energy storage and other electrochemical devices. epa.govdtic.mil Copolymers of ruthenium and osmium complexes containing 4-vinyl-4'-methyl-2,2'-bipyridine have been prepared, exhibiting energy transfer between the metal centers. osti.gov These materials can be electropolymerized to form stable films on electrode surfaces. Furthermore, block copolymers containing redox-active moieties like ferrocene (B1249389) or phenothiazine (B1677639) have been synthesized via living ring-opening metathesis polymerization. dtic.mil The electrochemical behavior of these polymers can be tuned by controlling the polymer architecture and the nature of the redox-active groups. dtic.mil

The ability of poly(vinylpyridine) to incorporate redox-active ions through ion-exchange has also been exploited. epa.gov For example, a poly(vinylpyridine-co-styrene) coated electrode can bind [Ru(III)(edta)(H₂O)]⁻, and this modified polymer can then incorporate other redox-active anions like [Mo(IV)(CN)₈]⁴⁻. epa.gov By cooperatively binding different redox species, a polymer can be created that can be switched between multiple redox states, which is a desirable property for advanced electrochemical systems. epa.gov

Composite Materials and Nanocomposites

Poly(4-vinylpyridine) is a versatile component in the fabrication of advanced composite materials and nanocomposites due to its ability to interact with a wide range of organic and inorganic materials. nih.govjmaterenvironsci.com These interactions can be covalent, ionic, or through hydrogen bonding, allowing for the creation of materials with tailored properties.

Polymer-Inorganic Hybrid Materials

Polymer-inorganic hybrid materials based on P4VP have been synthesized by incorporating inorganic components like metal oxides or clays. nih.govjmaterenvironsci.comresearchgate.net For example, composite films of P4VP and metal oxides such as TiO₂ and ZnO have been prepared by spin coating. nih.govmdpi.com The morphology of these composite materials is highly dependent on the chemical nature of the inorganic oxide. nih.govmdpi.com These hybrid films have shown potential in applications like photocatalytic degradation of pollutants. nih.govmdpi.com

Hybrid materials have also been created by adsorbing P4VP onto mineral supports like mica platelets. jmaterenvironsci.comresearchgate.net The stability of the P4VP layer on the mica surface has been demonstrated, suggesting that P4VP is a good candidate for modifying the surface of inorganic lamellar materials. jmaterenvironsci.com Similarly, P4VP has been used to coat bentonites, creating new adsorbent materials. researchgate.net

Controlled Morphology and Nanostructure Formation

Block copolymers containing a poly(4-vinylpyridine) segment are widely used in the directed self-assembly of nanostructures. nih.govrsc.orgacs.orgmdpi.com The immiscibility of the P4VP block with another polymer block, such as polystyrene (PS), drives the microphase separation of the material into well-defined morphologies like cylinders, spheres, or lamellae on the nanoscale. rsc.orgmdpi.com

The self-assembly of polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP) can be guided by surface treatments to produce highly ordered arrays of perpendicular P4VP cylinders over large areas. rsc.org These ordered structures can serve as templates or etch masks for lithographic applications, enabling the fabrication of inorganic nanodots or high-aspect-ratio silicon nanopillars. rsc.org